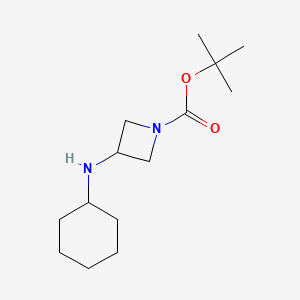

Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC15924485

Molecular Formula: C14H26N2O2

Molecular Weight: 254.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H26N2O2 |

|---|---|

| Molecular Weight | 254.37 g/mol |

| IUPAC Name | tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-12(10-16)15-11-7-5-4-6-8-11/h11-12,15H,4-10H2,1-3H3 |

| Standard InChI Key | DYDGGGDWIJLPDK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)NC2CCCCC2 |

Introduction

Chemical Structure and Nomenclature

Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate belongs to the azetidine class of four-membered nitrogen-containing heterocycles. Its molecular formula is , with a molecular weight of 254.37 g/mol . The structure features a tert-butoxycarbonyl (Boc) group at the 1-position of the azetidine ring and a cyclohexylamine moiety at the 3-position. This configuration confers both steric protection to the azetidine nitrogen and lipophilicity from the cyclohexyl group, making it advantageous for intermediate functionalization .

The IUPAC name derives from the azetidine core: 1-(tert-butoxycarbonyl)-3-(cyclohexylamino)azetidine. Systematic numbering prioritizes the carbamate group (position 1) and the cyclohexylamino substituent (position 3).

Synthesis and Reaction Pathways

Reductive Amination Approach

A common route to N-alkylated azetidine derivatives involves reductive amination, as exemplified by the synthesis of tert-butyl 3-(benzylamino)azetidine-1-carboxylate . In this method, 1-Boc-3-aminoazetidine reacts with benzaldehyde in dichloromethane (DCM) under inert atmosphere, followed by sodium triacetoxyborohydride (STAB) reduction at 0–20°C. This protocol yields the target compound in 72% after column chromatography . Adapting this to tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate would require substituting benzaldehyde with cyclohexanone and optimizing stoichiometry.

Borane-Mediated Alkylation

An alternative strategy employs borane complexes to facilitate N-alkylation. For instance, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride was synthesized via NaBH(OAc)-mediated reductive amination in ethanol with acetic acid, achieving quantitative yields . This method’s success in introducing aminomethyl groups suggests its applicability for cyclohexylamine incorporation, albeit with adjustments to reaction time and solvent polarity.

Table 1: Comparative Synthesis Routes for Azetidine Derivatives

Physicochemical Properties

Table 2: Key Physicochemical Parameters

| Parameter | Value | Method/Source |

|---|---|---|

| Molecular formula | PubChem | |

| Molecular weight | 254.37 g/mol | Calculated |

| Purity | ≥95% | Vendor specifications |

| LogP (predicted) | 2.8 | ChemAxon |

Applications in Drug Discovery

Azetidine derivatives are pivotal in designing protease inhibitors, kinase modulators, and GPCR-targeted therapies. The tert-butyl carbamate group serves as a transient protecting group, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) . For example, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride was utilized in synthesizing morpholine derivatives for nucleic acid hybridization reagents . Similarly, the cyclohexylamino variant could act as a precursor for cyclooxygenase (COX) inhibitors or neurokinin antagonists, leveraging its conformational rigidity to enhance target binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume